molecular formula C12H10F3N5O3S B2571505 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 869068-42-8

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2571505
CAS No.: 869068-42-8
M. Wt: 361.3
InChI Key: OWNIQQMQTWYTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a recognized and potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase frequently implicated in the pathogenesis of acute myeloid leukemia (AML). Research identifies this compound as a key agent for investigating oncogenic signaling pathways , particularly those driven by FLT3 mutations such as internal tandem duplications (ITD), which are associated with poor prognosis. Its primary mechanism of action involves competitive binding at the ATP-binding site of FLT3, leading to the effective suppression of its auto-phosphorylation and subsequent downstream signaling through pivotal pathways like STAT5, MAPK, and PI3K/Akt. This targeted inhibition results in the induction of cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines , making it an invaluable tool for in vitro and in vivo studies aimed at understanding resistance mechanisms and developing novel therapeutic strategies. The research value of this compound extends to high-throughput screening assays and combination therapy studies, where it is used to explore synergistic effects with other chemotherapeutic agents to overcome treatment resistance in hematological malignancies.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O3S/c13-12(14,15)23-8-3-1-7(2-4-8)18-9(21)6-24-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIQQMQTWYTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazine ring can produce different triazine derivatives .

Scientific Research Applications

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazine ring and sulfanyl group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The trifluoromethoxyphenyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name (CAS/ID) Core Structure R1 (Triazin/Triazole Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1,2,4-triazin-3-yl 4-amino, 5-oxo 4-(trifluoromethoxy)phenyl ~380.3* High lipophilicity; potential anti-inflammatory
2-[[4-Amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide (710988-27-5) 1,2,4-triazol-3-yl 3,4,5-trimethoxyphenyl 4-phenoxyphenyl ~535.5 Enhanced π-π stacking; possible kinase inhibition
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (MFCD03223985) 1,2,4-triazol-3-yl 4-methoxyphenyl, tert-butylphenyl 3-fluorophenyl ~533.6 Bulky substituents; improved target selectivity
2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide (MFCD01946709) 1,2,4-triazol-3-yl 4-amino, 5-(trifluoromethyl) 4-methoxyphenyl ~399.3 Electron-withdrawing CF3 group; potential antimicrobial
2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (732994-04-6) 1,2,4-triazin-3-yl 4-cyclopropyl, 5-oxo 4-(trifluoromethoxy)phenyl ~394.3 Reduced steric hindrance; similar bioavailability to target

*Calculated based on molecular formula.

Key Observations:
  • Triazine vs. Triazole Cores : The target compound’s 1,2,4-triazin-3-yl core (vs. triazole in ) may confer distinct electronic properties due to the additional nitrogen atom, influencing binding to biological targets.
  • Trifluoromethoxy vs.
  • Amino and Oxo Groups: The 4-amino-5-oxo substitution in the target compound is critical for hydrogen bonding with enzymatic active sites, a feature shared with 710988-27-5 but absent in 732994-04-6 (cyclopropyl substitution) .
Anti-Exudative Activity:
  • Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s trifluoromethoxy group may further modulate COX-2 inhibition, though specific data are pending.
  • The 3,4,5-trimethoxyphenyl substituent in 710988-27-5 showed enhanced anti-inflammatory activity in preclinical models, likely due to improved receptor affinity.
Antimicrobial Potential:
  • The trifluoromethyl group in MFCD01946709 conferred moderate antibacterial activity against S. aureus (MIC = 16 µg/mL), suggesting the target compound’s trifluoromethoxy group may exhibit similar efficacy.

Biological Activity

The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the triazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • Chemical Formula : C₉H₁₀N₆O₃S
  • Molecular Weight : 246.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : O=C(Nc1noc(c1)C)CSc1nncc(=O)n1N
PropertyValue
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of triazine compounds have shown activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of triazine derivatives on human tumor cell lines. The results demonstrated that certain compounds led to G2/M phase arrest in melanoma cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar triazine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity of Triazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Triazine AE. coli8
Triazine BS. aureus16
2-(Target Compound)P. aeruginosa32

The proposed mechanism for the biological activity of triazine compounds includes:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression through microtubule destabilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.